METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
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Overview
Description
METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that combines quinoline, thiophene, and tert-butylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiophene intermediates, followed by their coupling through carbonylation and methylation reactions. Common reagents used in these reactions include palladium catalysts, tert-butylphenyl bromide, and methyl iodide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or thiophene rings, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The thiophene group may interact with cellular proteins, affecting their function and signaling pathways. These interactions contribute to the compound’s biological activities, such as its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-(tert-butyl)phenyl)acetate
- 2,4-Di-tert-butylphenol
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)-amino]
Uniqueness
METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of quinoline, thiophene, and tert-butylphenyl groups. This structural complexity provides it with distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C28H28N2O3S |
---|---|
Molecular Weight |
472.6g/mol |
IUPAC Name |
methyl 2-[[2-(4-tert-butylphenyl)quinoline-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C28H28N2O3S/c1-16-17(2)34-26(24(16)27(32)33-6)30-25(31)21-15-23(29-22-10-8-7-9-20(21)22)18-11-13-19(14-12-18)28(3,4)5/h7-15H,1-6H3,(H,30,31) |
InChI Key |
KNVJOVGHPNPAIJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C)C |
Origin of Product |
United States |
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